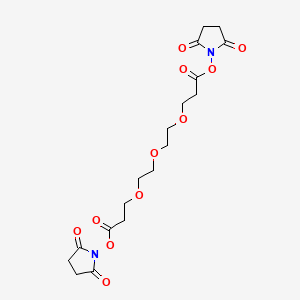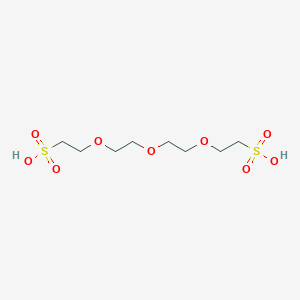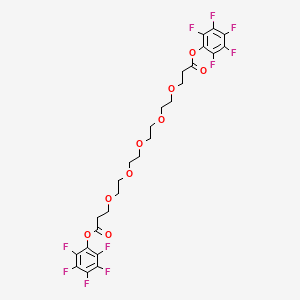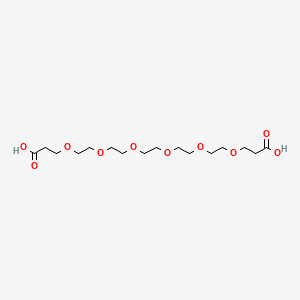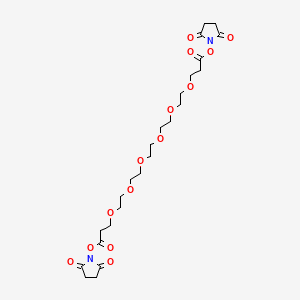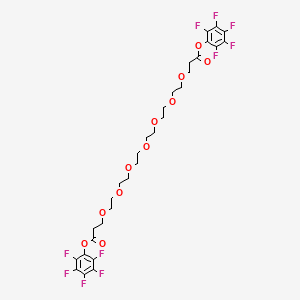![molecular formula C24H19ClF2N2O4S B606255 6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1197420-11-3](/img/structure/B606255.png)
6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
BMS-814580 is a Highly Efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibitor with potential anti-obesity property. BMS-814580 exhibits potent binding affinity (Ki = 17 nM) for human MCHR1. BMS-814580 is a potent and selective functional antagonist (Kb = 117 nM) of human MCHR1. In a FLIPR-based assay BMS-814580 exhibiting no activity against MCHR2 at 10 μM. BMS-814580 also exhibits potent binding affinities for cynomolgus monkey and rat MCHR1 (Ki of 4.9 and 11.5 nM, respectively). MCHR1 antagonist demonstrates reduction in feeding and body weight in rats and mice.
Scientific Research Applications
Synthesis and Characterization Techniques : An efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one was described, involving reactions like the Gewald reaction, tandem aza-Wittig reaction, and cyclization process. This method could potentially be applicable to similar compounds, including the one (Liangde Lu et al., 2012).
Antitumor Activity : Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer activity on various human cancer cell lines, indicating that the compound might also have potential anticancer properties (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Novel Synthetic Strategies : New synthetic strategies for heterocyclic ring systems including thieno[3,2-d]pyrimidine have been developed. These strategies may be relevant for synthesizing the compound more efficiently (Cai Dejiao, 2011).
Ultrasound-Promoted Synthesis for Anticancer Agents : The one-pot ultrasound-promoted synthesis of related compounds, evaluated as anticancer agents, has been reported. This innovative synthesis method could potentially be applied to the compound (S. Tiwari et al., 2016).
Antimicrobial and Anti-Inflammatory Properties : Studies on thieno[2,3-d]pyrimidine derivatives have revealed significant antimicrobial and anti-inflammatory activities. This suggests the potential use of the compound in these areas (M. Tolba et al., 2018).
Structure-Affinity Relationships : Research on thienopyrimidinones, focusing on their affinity for 5-HT(1A) receptors, has been conducted. This might indicate a potential application of the compound in neurological or psychiatric contexts (M. Modica et al., 2000).
properties
IUPAC Name |
6-(4-chlorophenyl)-3-[4-[(3,3-difluoro-1-hydroxycyclobutyl)methoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF2N2O4S/c1-32-19-8-16(6-7-18(19)33-12-23(31)10-24(26,27)11-23)29-13-28-17-9-20(34-21(17)22(29)30)14-2-4-15(25)5-3-14/h2-9,13,31H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXJWNAKIMMZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC5(CC(C5)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


